Evidence Item 1: DTI 0009 Exhibits Subnanomolar Potency in Antilipolytic Assays, Surpassing CPA and SDZ WAG 994
In an in vitro model of norepinephrine-stimulated lipolysis in isolated rat adipocytes, DTI 0009 (RG14202) demonstrated an EC50 of 0.014 nM. This represents an approximately 10-fold (1 log unit) and 100-fold (2 log units) greater potency than the comparators N6-cyclopentyladenosine (CPA) and N6-cyclohexyl-2'-O-methyladenosine (SDZ WAG 994), respectively [1].
| Evidence Dimension | Inhibition of norepinephrine-stimulated lipolysis (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.014 +/- 0.0008 nM |
| Comparator Or Baseline | CPA: EC50 not provided in abstract (1 log unit less potent); SDZ WAG 994: EC50 not provided (2 log units less potent) |
| Quantified Difference | DTI 0009 is ~10-fold more potent than CPA and ~100-fold more potent than SDZ WAG 994. |
| Conditions | Isolated adipocytes from streptozotocin-treated diabetic rats |
Why This Matters
This superior potency in a metabolic assay highlights DTI 0009's specific suitability for research in diabetes and lipid metabolism, where a more potent A1AR agonist may be required to observe a robust biological effect.
- [1] Cox BF, et al. Cardiovascular and metabolic effects of adenosine A1-receptor agonists in streptozotocin-treated rats. J Cardiovasc Pharmacol. 1997 Mar;29(3):417-26. View Source
